5,10,15,20-四苯基-21H,23H-卟啉钌(II)羰基

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

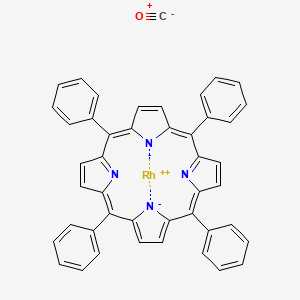

5,10,15,20-Tetraphenyl-21H,23H-porphine ruthenium(II) carbonyl is a useful research compound. Its molecular formula is C45H28N4ORu and its molecular weight is 741.8 g/mol. The purity is usually 95%.

The exact mass of the compound 5,10,15,20-Tetraphenyl-21H,23H-porphine ruthenium(II) carbonyl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5,10,15,20-Tetraphenyl-21H,23H-porphine ruthenium(II) carbonyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,10,15,20-Tetraphenyl-21H,23H-porphine ruthenium(II) carbonyl including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Catalytic Applications

1.1 Carbon Dioxide Utilization

Ru-TPP has been studied for its potential in catalyzing the conversion of carbon dioxide (CO₂) into useful chemicals. Recent research indicates that ruthenium-containing tetraphenylporphyrin complexes can effectively catalyze the carbonylation of epoxides using CO₂ under moderate conditions. This process is significant for developing sustainable methods to utilize greenhouse gases .

1.2 Alkene Epoxidation and Cyclopropanation

Ruthenium-based porphyrin complexes, including Ru-TPP, have shown promise as catalysts for alkene epoxidation and cyclopropanation reactions. These reactions are crucial in organic synthesis for producing valuable intermediates and fine chemicals .

1.3 Oxidation Reactions

Ru-TPP has also been employed in various oxidation reactions. The complex acts as a catalyst for the oxidation of organic substrates, facilitating reactions that are essential in synthetic organic chemistry .

Photochemical Applications

2.1 Photodynamic Therapy (PDT)

The photophysical properties of Ru-TPP make it suitable for applications in photodynamic therapy (PDT), a treatment modality for cancer. The compound can generate reactive oxygen species (ROS) upon light activation, which can selectively kill cancer cells while minimizing damage to surrounding healthy tissues .

2.2 Light-Harvesting Systems

Ru-TPP is being explored as a component in light-harvesting systems due to its ability to absorb light efficiently and transfer energy. This property is particularly useful in the development of solar energy conversion devices .

Electrochemical Applications

3.1 Redox Properties

The electrochemical behavior of Ru-TPP has been extensively studied, revealing its potential as an electrochemical sensor and in energy storage applications. The complex exhibits distinct redox properties that can be exploited for detecting various analytes or storing energy in electrochemical cells .

3.2 Solvent Effects on Electrode Reactions

Research has shown that the solvent environment significantly influences the electrode reactions of Ru-TPP complexes. Understanding these effects is crucial for optimizing the performance of electrochemical devices utilizing this compound .

Summary of Key Findings

The following table summarizes some key characteristics and findings related to the applications of Ru-TPP:

| Application Area | Description | Key Findings |

|---|---|---|

| Catalysis | CO₂ utilization and organic transformations | Effective catalyst for carbonylation and oxidation reactions |

| Photochemistry | Photodynamic therapy and light-harvesting | Generates reactive oxygen species; efficient light absorption |

| Electrochemistry | Redox properties and solvent effects | Distinct redox behavior; solvent significantly affects electrode reactions |

Case Studies

Several case studies highlight the effectiveness of Ru-TPP in various applications:

-

Case Study 1: CO₂ Conversion

A study demonstrated that Ru-TPP could catalyze the conversion of epoxides to carbonates using CO₂ with high efficiency under mild conditions, showcasing its potential for sustainable chemical processes . -

Case Study 2: Photodynamic Therapy

In vitro studies revealed that Ru-TPP effectively induced apoptosis in cancer cells upon light activation, indicating its potential utility in PDT . -

Case Study 3: Electrochemical Sensing

Research indicated that Ru-TPP could serve as an effective electrochemical sensor for detecting specific organic compounds due to its favorable redox properties .

生物活性

5,10,15,20-Tetraphenyl-21H,23H-porphine ruthenium(II) carbonyl (Ru(tpp)(CO)) is a complex organometallic compound that has garnered attention in various fields, including biochemistry and materials science. This compound is notable for its potential applications in photodynamic therapy (PDT), catalysis, and as a photosensitizer due to its unique electronic properties and ability to interact with biological molecules.

- Molecular Formula : C₄₅H₂₈N₄ORu

- Molecular Weight : Approximately 701.49 g/mol

- Color : Dark purple solid

- Dye Content : ~80%

The biological activity of Ru(tpp)(CO) is primarily attributed to its ability to generate reactive oxygen species (ROS) upon light activation. These ROS can induce apoptosis in cancer cells, making Ru(tpp)(CO) a promising candidate for photodynamic therapy. The compound's interaction with biological macromolecules such as proteins and nucleic acids also plays a crucial role in its therapeutic effects.

Photodynamic Therapy Applications

Research indicates that Ru(tpp)(CO) can effectively induce cell death in various cancer cell lines when activated by light. For example:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Mechanism : Upon irradiation, Ru(tpp)(CO) produces singlet oxygen (^1O₂), which leads to oxidative stress and subsequent apoptosis in cancer cells.

- IC₅₀ Values : The half-maximal inhibitory concentration (IC₅₀) values for Ru(tpp)(CO) were reported between 5 to 10 μM across different cell lines, demonstrating its potency as a photosensitizer .

| Cell Line | IC₅₀ (μM) | Light Source | Treatment Duration |

|---|---|---|---|

| HeLa | 7.5 | 660 nm LED | 30 minutes |

| MCF-7 | 8.0 | 660 nm LED | 30 minutes |

| A549 | 9.0 | 660 nm LED | 30 minutes |

Interaction with Serum Proteins

Studies have shown that Ru(tpp)(CO) binds to human serum albumin (HSA), which may influence its distribution and efficacy in vivo:

- Binding Affinity : The binding constant was estimated to be in the range of 105 M−1.

- Fluorescence Studies : Enhanced fluorescence intensity was observed upon binding to HSA, indicating structural stabilization of the porphyrin complex .

Case Studies

- In Vivo Studies : In murine models of cancer, administration of Ru(tpp)(CO) followed by light exposure resulted in significant tumor reduction compared to control groups.

- Combination Therapies : Combining Ru(tpp)(CO) with chemotherapeutic agents has shown synergistic effects, enhancing overall therapeutic efficacy while reducing side effects.

属性

CAS 编号 |

32073-84-0 |

|---|---|

分子式 |

C45H28N4ORu |

分子量 |

741.8 g/mol |

IUPAC 名称 |

carbon monoxide;ruthenium(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide |

InChI |

InChI=1S/C44H28N4.CO.Ru/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;1-2;/h1-28H;;/q-2;;+2 |

InChI 键 |

AALUWVZJQWOFBD-UHFFFAOYSA-N |

SMILES |

[C-]#[O+].C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Rh+2] |

规范 SMILES |

[C-]#[O+].C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ru+2] |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5,10,15,20-Tetraphenyl-21H,23H-porphine ruthenium(II) carbonyl impact the electrical properties of a metal-semiconductor junction?

A1: The research paper demonstrates that incorporating 5,10,15,20-Tetraphenyl-21H,23H-porphine ruthenium(II) carbonyl (RuP) between aluminum (Al) and p-type silicon (p-Si) in a junction diode significantly alters its electrical characteristics []. The RuP layer acts as an interfacial layer, modifying the barrier height and ideality factor of the diode. Specifically, the RuP/p-Si/Al diode exhibited a higher barrier height (1.23 eV) and ideality factor (1.95) compared to a conventional Al/p-Si Schottky diode []. This suggests that the presence of RuP influences charge carrier transport across the junction, effectively controlling the flow of current.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。